3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13898079
InChI: InChI=1S/C13H16N2O/c1-15-6-4-10-11-8-9(16)2-3-12(11)14-13(10)5-7-15/h2-3,8,14,16H,4-7H2,1H3
SMILES: CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol

CAS No.:

Cat. No.: VC13898079

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-9-ol
Standard InChI InChI=1S/C13H16N2O/c1-15-6-4-10-11-8-9(16)2-3-12(11)14-13(10)5-7-15/h2-3,8,14,16H,4-7H2,1H3
Standard InChI Key OOROJSRWMMKEQK-UHFFFAOYSA-N
SMILES CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O
Canonical SMILES CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . Its monoisotopic mass is 216.126263 Da, and the compound exhibits moderate polarity due to the hydroxyl group, which influences its solubility and pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
IUPAC Name3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-9-ol
SMILESCN1CCC2=C(CC1)NC3=C2C=C(C=C3)O
InChI KeyOOROJSRWMMKEQK-UHFFFAOYSA-N

The SMILES string CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O delineates the azepine ring fused to an indole moiety, with the methyl group at nitrogen and the hydroxyl group on the aromatic ring .

Structural Elucidation and Conformational Analysis

X-ray crystallography and NMR studies confirm that the azepine ring adopts a boat conformation, while the indole system remains planar . The hydroxyl group at position 9 participates in intramolecular hydrogen bonding with the adjacent nitrogen atom, stabilizing the structure . Density functional theory (DFT) calculations suggest that the methyl group at position 3 introduces steric hindrance, affecting ligand-receptor interactions .

Synthesis and Derivative Development

Key Derivatives and Modifications

The fumarate salt DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate) is a prominent derivative with enhanced pharmacological activity . Its synthesis involves protonation of the parent compound with fumaric acid, improving solubility and bioavailability . Another derivative, 9-methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (PubChem CID: 370423), replaces the hydroxyl group with a methoxy moiety, altering receptor binding affinity .

Pharmacological Profile and Mechanism of Action

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

DM506 exhibits non-competitive inhibition of α7 and α9α10 nAChRs, with IC₅₀ values of 6.4 ± 0.5 μM and 5.1 ± 0.3 μM, respectively . This selectivity contrasts with ibogaine, which shows weaker affinity for these subtypes . Mechanistic studies reveal that DM506 binds to allosteric sites:

  • For α7 nAChRs: Interaction with a cytoplasmic domain near the transmembrane region, inducing voltage-dependent inhibition .

  • For α9α10 nAChRs: Binding at the extracellular-transmembrane junction, specifically the α10(+)/α10(–) and α10(+)/α9(–) interfaces .

Table 2: Inhibitory Potency of DM506 at nAChR Subtypes

nAChR SubtypeIC₅₀ (μM)
α9α105.1 ± 0.3
α7β25.6 ± 0.2
α76.4 ± 0.5
α6/α3β2β325 ± 1
α4β262 ± 4

Monoamine Transporter Affinity

Compared to ibogaine, 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol derivatives show 8–10-fold higher affinity for dopamine transporters (DAT) . For instance, compound 9 (a phenyl-substituted analogue) binds to DAT with a Kᵢ of 12 nM, versus 110 nM for ibogaine . This enhanced activity correlates with structural modifications that increase lipophilicity and steric complementarity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator